Cas no 87061-56-1 (bis(triethoxysilyl)ethylene)

bis(triethoxysilyl)ethylene structure
bis(triethoxysilyl)ethylene structure
Nombre del producto:bis(triethoxysilyl)ethylene
Número CAS:87061-56-1
MF:C14H32O6Si2
Megavatios:352.571287155151
MDL:MFCD28134212
CID:992195
PubChem ID:11824350

bis(triethoxysilyl)ethylene Propiedades químicas y físicas

Nombre e identificación

    • bis(triethoxysilyl)ethylene
    • triethoxy(1-triethoxysilylethenyl)silane
    • 1,2-bis(triethoxysilyl)ethene
    • 1,2-bis(triethoxysilyl)ethylene
    • 3,7-Dioxa-4,6-disilanonane,4,4,6,6-tetraethoxy-5-methylene
    • bis(triethoxysilyl)ethene
    • 4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladec-5-ene (ACI)
    • Vinylenebis(triethoxysilane)
    • 1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 92%
    • YFNYCSJNUJQGNF-UHFFFAOYSA-N
    • DTXSID60473897
    • SCHEMBL137982
    • 4,4,6,6-tetraethoxy-5-methylidene-3,7-dioxa-4,6-disilanonane
    • 87061-56-1
    • MDL: MFCD28134212
    • Renchi: 1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3
    • Clave inchi: BTLPDSCJUZOEJB-UHFFFAOYSA-N
    • Sonrisas: O([Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC)CC

Atributos calculados

  • Calidad precisa: 384.16400
  • Masa isotópica única: 352.17374181g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 14
  • Complejidad: 252
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.4Ų

Propiedades experimentales

  • Denso: 1.01
  • Punto de ebullición: 122 °C
  • Punto de inflamación: 110°C
  • índice de refracción: 1.436
  • PSA: 73.84000
  • Logp: 2.58100

bis(triethoxysilyl)ethylene Información de Seguridad

bis(triethoxysilyl)ethylene Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

bis(triethoxysilyl)ethylene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB108727-100 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
100 g
€685.10 2023-07-20
abcr
AB108727-5g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5g
€79.00 2025-02-20
abcr
AB108727-25g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
25g
€348.00 2025-02-20
abcr
AB108727-100g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
100g
€965.00 2025-02-20
A2B Chem LLC
AC07830-5g
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
5g
$777.00 2024-04-19
abcr
AB108727-25 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
25 g
€207.60 2023-07-20
abcr
AB108727-5 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5 g
€51.90 2023-07-20
Fluorochem
S02110-5g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
5g
£73.00 2022-02-28
Fluorochem
S02110-25g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
25g
£284.00 2022-02-28
A2B Chem LLC
AC07830-1kg
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
1kg
$5322.00 2024-04-19

bis(triethoxysilyl)ethylene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 2 - 24 h, 20 - 120 °C
Referencia
Triethoxysilane
Corriu, Robert J. P.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,6-dimethoxyphenyl)phosphine
Referencia
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Nickel Solvents: Toluene ;  120 °C
Referencia
Alkene hydrosilylation with supported and unsupported Ni nanoparticles: strong influence of the Ni environment on activity and selectivity
Galeandro-Diamant, Thomas; et al, Catalysis Science & Technology, 2019, 9(7), 1555-1558

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Bis(acetylacetonato)nickel
Referencia
Catalysis of hydrosilylation. XXIII. Effect of substituents at silicon on unusual hydrosilylation of vinylsilanes catalyzed by nickel acetylacetonate
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1993, 454(1-2), 45-50

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Bis[1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][μ-[1,3-bis(η2-ethenyl)-1,… ;  2 h, 393 K
Referencia
Process for preparation of silylethenes by dehydrogenative hydrosilylation of terminal olefins with hydrosilanes in presence of vinylsiloxane-containing nickel catalyst
, Poland, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
Referencia
Metathesis of silicon-containing olefins. 14. Ruthenium-catalyzed cross-metathesis of trisubstituted vinylsilanes with light alkenes
Foltynowicz, Zenon; et al, Applied Organometallic Chemistry, 1997, 11(8), 667-671

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
Referencia
Metathesis of silicon-containing olefins. Part XII. Metathetical activity of allyl-substituted silanes in the presence of ruthenium catalyst
Marciniec, Bogdan; et al, Journal of Molecular Catalysis, 1994, 90(1-2), 125-34

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 12 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C; 12 h, -78 °C → rt
Referencia
Polymerization behavior and gel properties of ethane, ethylene and acetylene-bridged polysilsesquioxanes
Yamamoto, Kazuki; et al, Journal of Sol-Gel Science and Technology, 2014, 71(1), 24-30

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Nickel, bis(3-propyl-2,4-pentanedionato-κO,κO′)- ;  rt → reflux; 24 h, reflux
Referencia
Process for preparation of bis(silyl)ethenes by dehydrogenative silylation of vinylsilanes with hydrosilanes in presence of nickel(II) catalyst
, Poland, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Bis(acetylacetonato)nickel
Referencia
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine ,  Bis(acetylacetonato)nickel
Referencia
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Alkoxylation of 1,2-bis(methylchlorosilyl)ethylenes and -acetylenes
Lakhtin, V. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(8), 1252-1254

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Nickel, [μ-[1,3-bis(η2-ethenyl)-1,1,3,3-tetraphenyldisiloxane]]bis[1,3-bis(η2-et… ;  rt; 2 h, 120 °C
Referencia
Process for preparation of nickel(0) vinylsiloxane complexes from nickel cyclooctadiene and divinyldisiloxane derivatives as dehydrogenative silylation catalysts for olefins
, Poland, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Nickel, [μ-(η4:η4-2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane)]bi… ;  rt; 3 h, 120 °C
Referencia
Nickel(0) phosphine complexes, process for their preparation and activity as dehydrogenative hydrosilylation catalysts for olefins
, Poland, , ,

bis(triethoxysilyl)ethylene Raw materials

bis(triethoxysilyl)ethylene Preparation Products

Proveedores recomendados
Hubei Changfu Chemical Co., Ltd.
(CAS:87061-56-1)1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 92%
ChangFu® C217
Pureza:95.00%/95.00%/95.00%
Cantidad:100g/500g/1000g
Precio ($):Informe/Informe/Informe
Amadis Chemical Company Limited
(CAS:87061-56-1)bis(triethoxysilyl)ethylene
A1183351
Pureza:99%
Cantidad:5g
Precio ($):949.0